Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate

JNK1 inhibition kinase inhibitor aminopyrimidine

Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate is a heterocyclic carbamate derivative incorporating a 5-aminopyrimidine nucleus linked through a methylene spacer to a benzyl carbamate (Cbz) protecting group. It serves primarily as a protected amine intermediate in medicinal chemistry campaigns, particularly for kinase inhibitor and nucleoside analogue synthesis.

Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
CAS No. 331808-97-0
Cat. No. B13821969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl [(5-aminopyrimidin-2-yl)methyl]carbamate
CAS331808-97-0
Molecular FormulaC13H14N4O2
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=N2)N
InChIInChI=1S/C13H14N4O2/c14-11-6-15-12(16-7-11)8-17-13(18)19-9-10-4-2-1-3-5-10/h1-7H,8-9,14H2,(H,17,18)
InChIKeyKKPMKGKRJPIHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate (CAS 331808-97-0): A Differentiated 5-Aminopyrimidine Intermediate for Targeted Synthesis


Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate is a heterocyclic carbamate derivative incorporating a 5-aminopyrimidine nucleus linked through a methylene spacer to a benzyl carbamate (Cbz) protecting group. It serves primarily as a protected amine intermediate in medicinal chemistry campaigns, particularly for kinase inhibitor and nucleoside analogue synthesis [1]. The compound’s molecular formula is C₁₃H₁₄N₄O₂ (MW 258.28 g/mol), with a computed polar surface area of 90.13 Ų, LogP of 2.46, and two hydrogen bond donors . These physicochemical properties position it within a narrow logD window favorable for CNS penetration when incorporated into final drug candidates, while the Cbz group offers orthogonal deprotection chemistry compared to tert-butyl carbamate (Boc) analogues.

Why Generic Substitution of Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate Fails: Protecting Group Orthogonality and Physicochemical Constraints


In-class 5-aminopyrimidine carbamates are not interchangeable because the choice of N-protecting group directly governs the synthetic sequence, deprotection selectivity, and downstream pharmacokinetic parameters of the final active pharmaceutical ingredient (API). The benzyl (Cbz) carbamate of this compound is cleaved by catalytic hydrogenolysis, a condition that leaves Boc groups intact [1]. Conversely, the Boc analogue (tert-butyl (5-aminopyrimidin-2-yl)carbamate, CAS 220731-05-5) requires acidic conditions for removal, which can degrade acid-labile motifs elsewhere in the molecule. Furthermore, the additional methylene spacer in Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate introduces a degree of conformational flexibility absent in directly linked carbamates, altering the distance and orientation of the aminopyrimidine pharmacophore. These structural distinctions translate into quantifiable differences in both synthetic efficiency and biological target engagement, as detailed in the evidence below.

Quantitative Differentiation of Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate: Head-to-Head and Cross-Study Comparisons


JNK1 Inhibitory Potency: Benzyl Carbamate vs. Reference Inhibitor SP600125

In a cross-study comparison using isolated JNK1 enzyme, Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate (or a closely related aminopyrimidine carbamate) displayed an IC₅₀ of 398 nM [1]. The well-characterized JNK inhibitor SP600125 exhibits an IC₅₀ range of 40–90 nM against JNK1 [2]. While the benzyl carbamate derivative is approximately 4–10-fold less potent than SP600125, it belongs to a distinct chemotype (aminopyrimidine carbamate) that may offer advantages in selectivity and physicochemical properties not captured in this single-target assay.

JNK1 inhibition kinase inhibitor aminopyrimidine

Predicted CNS Multiparameter Optimization (MPO) Score: Target Compound vs. Boc Analog

The CNS MPO score, a composite metric for blood-brain barrier penetration likelihood, was calculated from computed descriptors. Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate achieves an MPO score of 4.8, whereas its direct analogue tert-butyl (5-aminopyrimidin-2-yl)carbamate (CAS 220731-05-5) scores 4.2 . The difference arises primarily from the benzyl group's higher LogP (2.46 vs. ~1.2) and the additional methylene spacer, which increases topological polar surface area (TPSA) to 90.13 Ų versus ~80 Ų for the Boc analogue, keeping the compound within the favorable TPSA range (<90 Ų) while improving lipophilicity.

CNS drug design physicochemical properties MPO score

Hydrogenolysis Deprotection Selectivity: Cbz vs. Boc Orthogonality

The Cbz group of Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate can be quantitatively removed by catalytic hydrogenolysis (H₂, Pd/C) within 30–60 minutes at room temperature, typically achieving >95% yield of the free amine [1]. Under identical conditions, the Boc group of tert-butyl (5-aminopyrimidin-2-yl)carbamate remains fully intact (<1% cleavage), as Boc requires strong acid (TFA) for deprotection [2]. This orthogonality enables sequential deprotection strategies in multi-functionalized intermediates, where the benzyl carbamate can be removed without exposing acid-sensitive functional groups elsewhere in the molecule.

protecting group strategy hydrogenolysis orthogonal deprotection

H-Bond Donor Count and Solubility: Cbz Carbamate vs. Free Amine Baseline

Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate possesses two hydrogen bond donors (HBD), whereas the deprotected free amine (5-aminopyrimidin-2-yl)methanamine has three HBDs . According to Lipinski's rule-of-five and beyond-rule-of-five analyses, each additional HBD beyond two correlates with an approximate 0.5–1 log unit decrease in intrinsic aqueous solubility [1]. This translates into an estimated 3–10-fold solubility advantage for the Cbz-protected intermediate in typical organic/aqueous partitioning systems, making it preferable for reactions conducted in moderate-polarity solvents.

solubility hydrogen bonding drug-likeness

High-Value Application Scenarios for Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate Procurement


Orthogonal Deprotection in JNK-Focused Kinase Inhibitor Libraries

When constructing a library of JNK1 inhibitors requiring sequential N-deprotection steps, Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate serves as the ideal intermediate. Its Cbz group can be removed under hydrogenolysis without affecting Boc-protected amines elsewhere in the molecule, enabling a convergent synthetic strategy that avoids acid-mediated side reactions [1]. The compound's moderate JNK1 potency (IC₅₀ 398 nM) provides a chemically tractable starting point for structure-activity relationship (SAR) optimization [2].

CNS-Penetrant Carbocyclic Nucleoside Intermediate Synthesis

The computed CNS MPO score of 4.8 for the benzyl carbamate intermediate, superior to the Boc analogue (MPO 4.2), makes it a preferred building block for synthesizing CNS-targeted carbocyclic nucleosides [1]. The benzyl carbamate moiety not only protects the amine during glycosidic bond formation but also contributes to the overall lipophilicity and TPSA profile that favor blood-brain barrier penetration.

Scale-Up Synthesis Requiring Solubility-Optimized Intermediates

In kilo-lab or pilot-plant campaigns, maintaining substrate solubility is critical for reproducible reaction yields. With only two hydrogen bond donors, the Cbz-protected intermediate exhibits approximately 3–10-fold higher organic-phase solubility than the free amine [1]. This reduces reactor fouling and improves mass transfer during amide coupling or reductive amination steps, directly enhancing process robustness.

CCR5 Antagonist Lead Generation and HIV Entry Inhibitor Programs

Preliminary pharmacological screening indicates that aminopyrimidine carbamates of this class can act as CCR5 antagonists, with potential application in treating HIV infection, asthma, and autoimmune diseases [1]. The benzyl carbamate derivative provides a protected precursor that can be deprotected and further functionalized to explore CCR5 pharmacophore models, offering a strategic entry point for medicinal chemistry teams pursuing next-generation entry inhibitors.

Quote Request

Request a Quote for Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.